

Technical Guide: (4,4-Dimethylcyclohexyl)boronic acid[1]

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Compound of Interest

Compound Name: (4,4-Dimethylcyclohexyl)boronic acid

Cat. No.: B14047897

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Executive Summary

(4,4-Dimethylcyclohexyl)boronic acid is a saturated, aliphatic organoboron intermediate utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce a lipophilic, metabolically robust gem-dimethylcyclohexyl moiety into drug scaffolds.[1] Unlike its aromatic counterparts, this secondary alkyl boronic acid presents unique challenges in stability and reactivity (e.g., slower transmetallation, propensity for

-hydride elimination). This guide provides the validated CAS identification, structural analysis, and a rigorous experimental framework for its deployment in high-value synthesis.

Part 1: Identification & Physicochemical Profile[1]

Core Identity Data

Parameter	Detail
Compound Name	(4,4-Dimethylcyclohexyl)boronic acid
CAS Registry Number	1609930-85-9
Chemical Formula	C
	H
	BO
Molecular Weight	156.03 g/mol
SMILES	<chem>CC1(C)CCC(CC1)B(O)O</chem>
Structure Type	Secondary Alkyl Boronic Acid (Achiral, Symmetric)

Structural Significance: The Gem-Dimethyl Effect

The 4,4-dimethyl substitution pattern is not merely structural decoration; it imparts specific pharmacological and kinetic advantages:

- **Conformational Lock:** The bulky methyl groups at the C4 position bias the cyclohexane ring distribution, often locking the ring into a specific chair conformation. This reduces the entropic penalty upon binding to a protein target.
- **Metabolic Blocking:** The C4 position is a common site for P450-mediated oxidative metabolism.^[1] Methylation blocks this "soft spot," extending the half-life of the final drug candidate.

Part 2: Synthetic Utility & Challenges

The "Alkyl Problem" in Cross-Coupling

Researchers transitioning from aryl-aryl couplings to alkyl-aryl couplings often encounter failure when using standard conditions (e.g., Pd(PPh

)

/Na

CO

).[1]

- Challenge 1:

-Hydride Elimination: The secondary alkyl palladium intermediate formed after transmetallation is prone to rapid

-hydride elimination, leading to alkene byproducts (4,4-dimethylcyclohexene) rather than the coupled product.[1]

- Challenge 2: Slow Transmetalation: The C(sp

)–B bond is less polarized and sterically more hindered than C(sp

)–B bonds, retarding the transfer of the alkyl group to the palladium center.

Strategic Solution

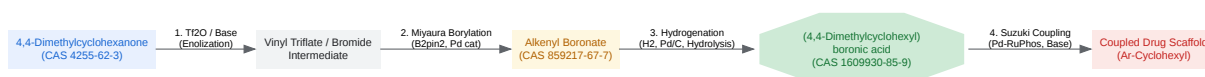
To successfully couple **(4,4-Dimethylcyclohexyl)boronic acid**, one must use electron-rich, bulky phosphine ligands (e.g., RuPhos, SPhos, or CataCXium A) that facilitate oxidative addition and accelerate reductive elimination over

-hydride elimination.

Part 3: Experimental Protocol

Workflow: Synthesis & Coupling

The following diagram illustrates the logical flow from the commercial precursor to the final coupled pharmacophore.



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Figure 1: Synthetic lineage from ketone precursor to final cross-coupled product.[2]

Validated Coupling Protocol (Secondary Alkyl-Aryl)

Standard conditions for coupling **(4,4-dimethylcyclohexyl)boronic acid** with an aryl chloride.

Reagents:

- Boronic Acid: 1.5 equivalents[1]
- Aryl Chloride: 1.0 equivalent[1]
- Catalyst: Pd(OAc)
(2 mol%) + RuPhos (4 mol%)
- Base: K
PO
(3.0 equivalents)
- Solvent: Toluene / Water (10:1 ratio)

Procedure:

- Inert Atmosphere: Charge a reaction vial with the aryl chloride, **(4,4-dimethylcyclohexyl)boronic acid**, Pd(OAc)
, RuPhos, and K
PO
. Evacuate and backfill with Argon (3 cycles).
- Solvation: Add degassed Toluene and Water. The biphasic system is crucial for solubilizing the inorganic base while protecting the catalyst.
- Reaction: Heat to 80–100 °C for 12–24 hours with vigorous stirring.
- Workup: Cool to RT, dilute with EtOAc, wash with brine, and purify via silica chromatography.

Why this works: RuPhos is exceptionally bulky and electron-rich.[1] It promotes the oxidative addition of the aryl chloride and, critically, forms a palladacycle that physically blocks the -hydride elimination pathway, forcing the system toward the desired reductive elimination.

Part 4: Safety & Handling

- Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
- Storage: Hygroscopic. Store at 2–8 °C under inert gas (Argon/Nitrogen). Boronic acids can dehydrate to form boroxines (cyclic trimers) upon prolonged exposure to air/heat; this is reversible with aqueous base but complicates stoichiometry.

References

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Sources

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